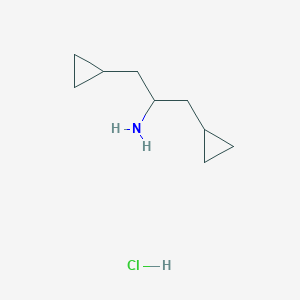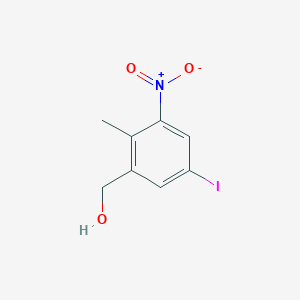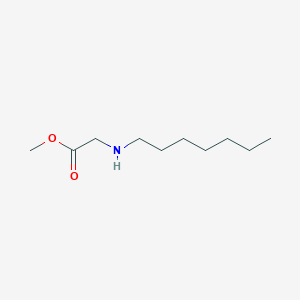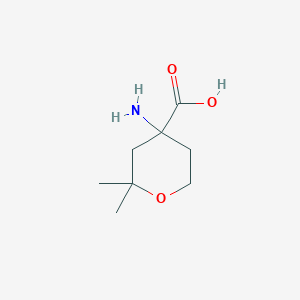
Ethyl 4-(benzylamino)-6-chloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylamino group at the 4-position, a chlorine atom at the 6-position, and an ethyl ester group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination of the pyridine ring at the 6-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amination: The benzylamino group can be introduced through a nucleophilic substitution reaction using benzylamine.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes or receptors, potentially inhibiting their activity. The chlorine atom and ester group may also contribute to the compound’s overall biological activity by affecting its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(benzylamino)-6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-(benzylamino)-6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 4-(benzylamino)-6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
ethyl 4-(benzylamino)-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-15(19)12-10-18-14(16)8-13(12)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18) |
InChI Key |
BKEQAWSKTPQSPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1NCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


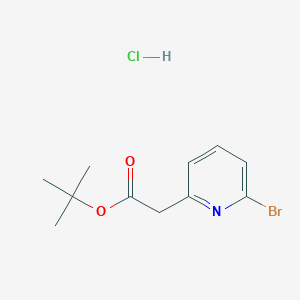
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
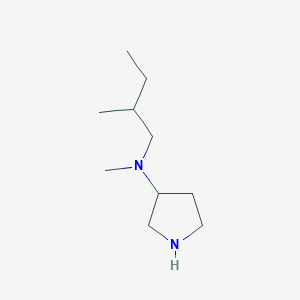
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)

![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
